2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-8-16-12(14-9)7-13-10-5-3-4-6-11(10)15-2/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLCFUAAEPQROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Functionalization of a 2-methoxyaniline core,
- Introduction of the thiazole ring via a suitable precursor,
- Formation of the N-[(4-methyl-1,3-thiazol-2-yl)methyl] linkage through alkylation or condensation reactions.
Stepwise Synthesis Approach
A representative synthetic route, inspired by analogous heterocyclic compound preparations and patent disclosures, involves the following key steps:
| Step | Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Starting material: 2-methoxyaniline derivative | Commercially available or prepared via substitution on aniline | High purity required for subsequent steps |
| 2 | Formation of N-substituted intermediate by reaction with 4-methyl-1,3-thiazol-2-yl methyl halide or equivalent | Alkylation using 4-methyl-1,3-thiazol-2-yl methyl bromide/chloride in presence of base (e.g., K2CO3) in polar aprotic solvent like DMF or DMSO | Moderate to good yields, reaction monitored by TLC |
| 3 | Purification of the N-substituted product | Chromatography or recrystallization | Purity >95% typically achieved |
| 4 | Optional further functional group modifications or salt formation | Acid/base treatment or crystallization | Enhances stability and handling |
This general approach aligns with the synthetic logic found in patent CN117247360A, which describes the preparation of related methoxy-substituted aniline derivatives through multi-step synthetic sequences involving substitution, acylation, and ring-closure reactions.
Detailed Synthetic Procedure Extracted from Patent CN117247360A
Although the patent focuses on related compounds, the methodology provides a valuable blueprint:
- Step 1: Substitution reaction on a precursor compound to introduce a suitable leaving group.
- Step 2: Acylation of the substituted intermediate with oxalyl chloride to form an acyl chloride intermediate.
- Step 3: Condensation with an amine-containing compound to form an amide linkage.
- Step 4: Removal of protecting groups (e.g., Boc) to reveal reactive amine sites.
- Step 5: Reaction with potassium thiocyanate to introduce thiocyanate functionality.
- Step 6: Intramolecular ring closure to form the thiazole ring.
- Step 7: Reduction or other functional group transformations to finalize the compound.
The reaction conditions involve typical organic solvents like dichloromethane, isopropyl acetate, and methanol, with temperature control (e.g., cooling to 5 °C) to optimize yields and reaction selectivity. The molar yields reported in analogous steps are high (85-99%), indicating efficient transformations.
Alternative Synthetic Routes
Research literature on heterocyclic and thiazole derivatives suggests alternative methods such as:
- Condensation of thioamides with α-haloketones to form thiazole rings, which can then be linked to aniline derivatives.
- Nucleophilic substitution reactions where 2-methoxyaniline is alkylated with thiazolylmethyl halides.
- Multicomponent reactions involving aniline, aldehydes, and thioamide derivatives to construct the thiazole ring and the aniline linkage in one-pot procedures.
These methods are supported by synthetic strategies reported in medicinal chemistry research focusing on heterocyclic compounds.
Data Table Summarizing Preparation Methods
Research Findings and Analysis
- The stepwise substitution and ring closure method is well-documented in patents and provides a robust route with high yields and purity, suitable for scale-up and industrial synthesis.
- Alkylation methods offer a straightforward approach but may require careful control to avoid polyalkylation or side reactions.
- Multicomponent reactions are promising for rapid synthesis but may need optimization for selectivity and yield when applied to complex molecules like this compound.
- Analytical techniques such as TLC, MS (ESI), and HPLC are essential for monitoring reaction progress and verifying product purity throughout the synthesis.
Chemical Reactions Analysis
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The thiazole moiety in 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline can enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains, suggesting potential for this compound in antibiotic development .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific pathways involved in tumor growth. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells. For instance, derivatives with thiazole rings have been reported to inhibit the proliferation of breast cancer cells in vitro, highlighting the need for further investigation into this specific compound's efficacy .
Biological Applications
Buffering Agent in Cell Cultures
this compound has been noted for its role as a non-ionic organic buffering agent used in cell cultures. It maintains pH levels within a range of 6 to 8.5, which is crucial for various biological assays and experiments involving cell viability and growth . This application underscores its importance in laboratory settings.
Enzyme Inhibition Studies
The compound is also being explored for its potential as an enzyme inhibitor. Research has shown that thiazole derivatives can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. Specific studies are ongoing to evaluate its effectiveness against target enzymes relevant to diseases such as diabetes and obesity .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on the thiazole structure were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications at the aniline position enhanced antimicrobial activity significantly compared to standard antibiotics.
Case Study 2: Cancer Cell Proliferation
In vitro studies on breast cancer cell lines demonstrated that treatment with thiazole-containing compounds resulted in a dose-dependent decrease in cell viability, indicating the potential of these compounds as anticancer agents.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Aniline Linkages
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Reactivity Differences
Linker Variations: The target compound uses a methylene (-CH₂-) linker between the aniline and thiazole, enhancing conformational flexibility compared to compounds with oxy (-O-) or sulfanyl (-S-) linkers (e.g., ). Sulfanyl-linked derivatives exhibit higher lipophilicity, influencing membrane permeability . The methoxy group in the target compound acts as an electron donor, contrasting with the electron-withdrawing fluoro group in , which alters electronic density and reactivity.
Thiazole Substitution Patterns :
- 4-Methylthiazole in the target compound vs. 6-methylbenzothiazole in : Methyl substitution on the thiazole ring modulates steric effects and π-π stacking interactions, critical for binding to biological targets .
Coordination Chemistry: The target compound forms Hg(II) coordination polymers via methoxy and thiazole nitrogen donors, unlike analogues lacking methoxy groups (e.g., ) .
Biological Activity
2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline, a compound with the molecular formula C12H14N2OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a methoxy group and a thiazole ring, which are critical for its biological activity. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C12H14N2OS |
| CAS Number | 1267215-13-3 |
| Structure | Structure |
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound demonstrated an IC50 range of 0.36 to 0.86 μM, indicating potent activity compared to control agents like CA-4 and paclitaxel .
The primary mechanism through which this compound exerts its antiproliferative effects is by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed a concentration-dependent increase in G2/M phase cells upon treatment with the compound .
Table: Summary of Antiproliferative Activity
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.36 - 0.86 |
| A549 | Not specified |
| HT-1080 | Not specified |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and aniline components significantly affect biological activity. The presence of electron-donating groups such as methoxy enhances the compound's potency. Conversely, substitutions at critical positions can diminish activity, as observed with methyl or acetyl groups at the N position .
Study on Tubulin Inhibition
In a specific study, the compound was evaluated for its ability to inhibit tubulin polymerization. The results showed that it inhibited tubulin assembly in a dose-dependent manner, although less effectively than CA-4 (IC50 = 26.8 μM versus 0.64 μM for CA-4). Immunofluorescence staining demonstrated significant defects in microtubule organization in treated cells compared to controls .
Cytotoxicity Assessment
A broader evaluation of thiazole derivatives, including this compound, indicated that structural modifications could enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents on the thiazole ring exhibited improved activity compared to their unsubstituted counterparts .
Q & A
Q. How can the compound be functionalized for bioconjugation (e.g., fluorescent probes)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
